molecular formula C23H17ClFN3O2 B2482325 2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide CAS No. 932530-83-1

2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide

Cat. No. B2482325
CAS RN: 932530-83-1
M. Wt: 421.86
InChI Key: LMGOIZLOUNDUAD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazolinone derivatives involves several key steps, including the formation of the quinazolinone core, followed by functionalization at specific positions to introduce various substituents. A common approach includes the condensation of anthranilic acid derivatives with various amides or chloroacetyl derivatives, leading to the formation of the quinazolinone scaffold. Subsequent reactions might involve nucleophilic substitution, Schotten-Baumann reactions, or palladium-catalyzed cross-coupling reactions to introduce the desired functional groups (Mehta et al., 2019).

Molecular Structure Analysis

Molecular structure analysis of quinazolinone derivatives, including "2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide," is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide detailed information about the compound's chemical structure, including the arrangement of atoms, the configuration of functional groups, and the overall molecular geometry. Such analyses are crucial for understanding the compound's reactivity and biological activity (El-Azab et al., 2016).

Chemical Reactions and Properties

Quinazolinone derivatives, including the compound , participate in a range of chemical reactions that are essential for their functionalization and application. These reactions might include nucleophilic substitution, electrophilic aromatic substitution, and cycloaddition reactions. The presence of electron-withdrawing or electron-donating substituents on the quinazolinone core can significantly influence its reactivity, enabling the synthesis of a diverse array of derivatives with varied biological and chemical properties (Kobayashi et al., 2007).

Scientific Research Applications

Applications in Receptor Labeling and Imaging

  • Peripheral Benzodiazepine Receptor Labeling : A study explored in vivo receptor labeling of peripheral benzodiazepine receptors using [3H]PK11195, a ligand with structural similarities to quinazolin-1(2H)-yl derivatives. It highlighted the potential of such compounds for imaging and understanding receptor occupancy in neurological conditions (Funakoshi et al., 1999).

Role in Understanding Drug Metabolism

  • Metabolite Analysis and Oxidative Stress : Research involving paracetamol demonstrated the formation of distinct metabolites, shedding light on novel oxidative stress markers in humans. This study indicates the broader relevance of understanding metabolite formation, which could apply to the metabolism of complex compounds like 2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide (Trettin et al., 2014).

Insights into Pharmacokinetics

  • Pharmacokinetic Studies : Pharmacokinetic research, such as that on mosapride citrate, highlights the importance of understanding absorption, distribution, metabolism, and excretion (ADME) properties for pharmaceutical agents. Such studies are crucial for predicting the behavior of new chemical entities in the human body (Sakashita et al., 1993).

Exploring Toxicological and Safety Profiles

  • Investigations into Hepatotoxicity : Research on the risk of liver damage among pharmaceutical industry workers, who are exposed to various chemicals, underscores the importance of assessing the toxicological profiles of new compounds to ensure safety (Tomei et al., 1995).

properties

IUPAC Name

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFN3O2/c24-17-8-11-20-19(12-17)22(16-4-2-1-3-5-16)27-23(30)28(20)14-21(29)26-13-15-6-9-18(25)10-7-15/h1-12H,13-14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGOIZLOUNDUAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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